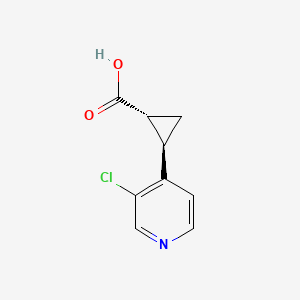
(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.618. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
However, to provide value and context, let's discuss related scientific research areas where similar compounds or related chemical functionalities have been of interest. This approach is based on the understanding that the structure mentioned shares characteristics with cyclopropane derivatives and chloropyridinyl groups, which are often explored in various domains, including organic synthesis, pharmaceuticals, and agrochemicals.
Cyclopropane Derivatives in Organic Synthesis
Cyclopropane rings are a common motif in organic chemistry and drug design due to their unique structural properties and reactivity. They are involved in the synthesis of complex molecules due to their strained ring system, which can undergo various ring-opening reactions. These compounds are studied for their potential in creating new chemical entities with desirable biological activities. For instance, the oxidation of methylene groups adjacent to cyclopropane has developed into a reliable preparative approach for cyclopropylketones, which are valuable in synthetic organic chemistry (Sedenkova et al., 2018).
Chloropyridinyl Compounds in Chemical Research
Chloropyridinyl groups are integral in developing pharmaceuticals and agrochemicals due to their ability to participate in various chemical reactions and their biological relevance. These compounds can act as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and possess various biological activities, making them valuable in medicinal chemistry.
Supramolecular Chemistry and Hydrogen Bonding
Supramolecular assembly and the role of hydrogen bonding are crucial in designing new materials and understanding biological processes. The interactions between gold(I) compounds bearing functional groups capable of forming conventional hydrogen bonding interactions, such as amides and carboxylic acids, have been studied. These investigations highlight the competition and complementarity between aurophilic (Au...Au) and conventional hydrogen bonding interactions, revealing strategies for the rational design of crystal structures (Tiekink, 2014).
Properties
IUPAC Name |
(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-8-4-11-2-1-5(8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPDSLYSTXXOEW-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



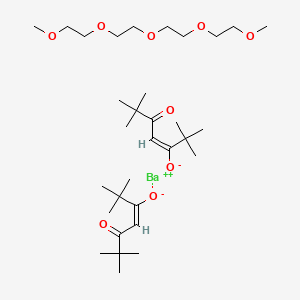
![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)

![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)

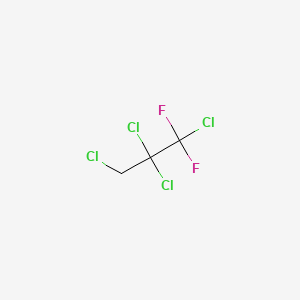
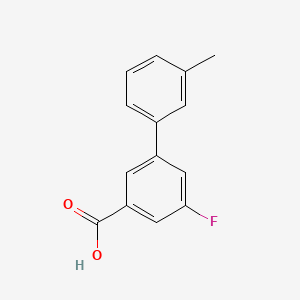
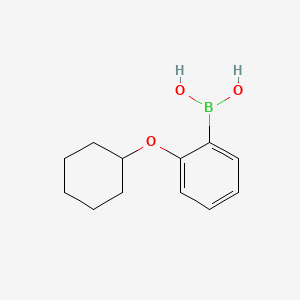
![4-[(Propan-2-yl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B594325.png)
